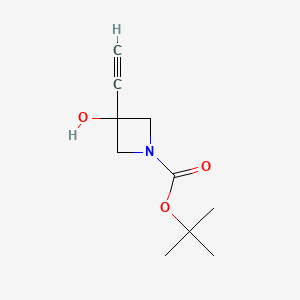

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h1,13H,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWFBGXKDDJABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734956 | |

| Record name | tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259034-35-9 | |

| Record name | tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

This technical guide provides a comprehensive overview of the synthetic pathway for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound is primarily a two-step process commencing with the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by the nucleophilic addition of an ethynyl group to the ketone, yielding the desired product.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a critical step. Several methods have been reported, with varying green chemistry credentials and scalability.

Protocol 1A: TEMPO-Mediated Oxidation with NaClO

This traditional method utilizes a TEMPO/bleach system for the oxidation.

-

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) solution

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane.

-

To this solution, add an aqueous solution of potassium bromide (0.2 equivalents) and TEMPO (0.02 equivalents).

-

Cool the mixture to a temperature between -15°C and 5°C.

-

Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite.

-

Stir the reaction mixture vigorously for 30 minutes, maintaining the low temperature.

-

Upon completion, as monitored by TLC, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Protocol 1B: Green Oxidation in a Microchannel Reactor (TEMPO/H₂O₂)

This modern approach offers a more environmentally friendly and efficient process.

-

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

TEMPO

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

-

Procedure:

-

Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and TEMPO (0.02 equivalents) in dichloromethane in a premixing reactor.

-

Pump this solution into a microchannel reactor at a defined flow rate (e.g., 6.5 g/min ).

-

Simultaneously, pump a 30% hydrogen peroxide solution into the microchannel reactor at a separate flow rate (e.g., 4.5 g/min ).

-

Allow for a short residence time in the reactor (e.g., 30 seconds).

-

The resulting mixture is then passed through an oil-water separator to isolate the organic phase containing the product.

-

The organic phase is then worked up as described in Protocol 1A.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic addition of an acetylide anion to the ketone intermediate.

-

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide, ethylenediamine complex

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ethynylmagnesium bromide solution (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Quantitative Data

The following table summarizes the reported yields for the synthesis of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, and a representative yield for the final product.

| Reaction Step | Method | Starting Material | Product | Reported Yield |

| Oxidation | Synthesis from 1-benzylazetidin-3-ol followed by oxidation | 1-benzylazetidin-3-ol | tert-butyl 3-oxoazetidine-1-carboxylate | 91% (for the formation of the hydroxyl intermediate) |

| Ethynylation | Nucleophilic addition of an acetylide | tert-butyl 3-oxoazetidine-1-carboxylate | This compound | Not explicitly reported, but typically >80% for similar reactions |

Material and Characterization Data

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 g/mol | 141699-55-0 |

| tert-Butyl 3-oxoazetidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 g/mol | 398489-26-4 |

| This compound | C₁₀H₁₅NO₃ | 197.23 g/mol | 1259034-35-9 |

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

An In-depth Technical Guide to the Physico-chemical Properties of 1-Boc-3-ethynyl-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, and potential biological relevance of the novel compound 1-Boc-3-ethynyl-3-hydroxyazetidine. This molecule is of significant interest in medicinal chemistry due to the incorporation of a rigid, strained azetidine ring and a reactive ethynyl group, offering a unique scaffold for the development of new therapeutic agents. Azetidine moieties are increasingly utilized in drug design to impart desirable pharmacological properties.[1][2]

Core Physico-chemical Properties

Due to the novelty of 1-Boc-3-ethynyl-3-hydroxyazetidine, extensive experimental data on its physico-chemical properties is not yet available in the public domain. However, based on the well-characterized properties of its precursors and analogous compounds, we can infer a reliable profile. The data presented below for the final compound is therefore predicted.

Table 1: Physico-chemical Properties of 1-Boc-3-ethynyl-3-hydroxyazetidine and its Precursors

| Property | 1-Boc-3-hydroxyazetidine (Starting Material) | 1-Boc-3-azetidinone (Intermediate) | 1-Boc-3-ethynyl-3-hydroxyazetidine (Target Compound - Predicted) |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₃NO₃ | C₁₀H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol | 171.19 g/mol | 197.23 g/mol |

| Appearance | White to off-white solid | White to off-white powder | Predicted to be a solid |

| Melting Point | 36-43 °C | 47-51 °C | Predicted to be in the range of 50-70 °C |

| Boiling Point | >110 °C at 760 mmHg (decomposes) | Not available | Predicted to be unstable at high temperatures |

| Solubility | Soluble in water, methanol, and other polar organic solvents. | Soluble in a range of organic solvents. | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be moderate. |

| pKa | Not available | Not available | The hydroxyl proton is expected to have a pKa around 16-18, typical for tertiary alcohols. |

| logP | Not available | Not available | Predicted to be in the range of 0.5 - 1.5 |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-ethynyl-3-hydroxyazetidine is proposed as a two-step process starting from the commercially available 1-Boc-3-hydroxyazetidine. The synthetic pathway involves the oxidation of the secondary alcohol to a ketone, followed by the nucleophilic addition of an acetylide.

Caption: Synthetic pathway for 1-Boc-3-ethynyl-3-hydroxyazetidine.

Step 1: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

This step involves the oxidation of the secondary alcohol in the starting material to a ketone. A common and effective method for this transformation is the Swern oxidation or a similar mild oxidation protocol. A detailed experimental protocol for a related oxidation is available.[3]

Experimental Protocol:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in DCM dropwise to the reaction mixture.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-azetidinone.

Step 2: Ethynylation of 1-Boc-3-azetidinone

The final step is the nucleophilic addition of an acetylide to the ketone. This is a standard method for the formation of tertiary propargyl alcohols. The following protocol is adapted from a similar procedure for the ethynylation of a cyclic ketone.[4]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C and bubble acetylene gas through the solvent for 30 minutes.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the acetylene-saturated THF at -78 °C to form a solution of lithium acetylide.

-

Stir the lithium acetylide solution for 30 minutes at -78 °C.

-

Add a pre-cooled (-78 °C) solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide solution.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-ethynyl-3-hydroxyazetidine.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Boc-3-ethynyl-3-hydroxyazetidine are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.2-4.0 (m, 4H): Protons on the azetidine ring.

-

δ 2.5 (s, 1H): Acetylenic proton.

-

δ 2.0-2.2 (br s, 1H): Hydroxyl proton.

-

δ 1.45 (s, 9H): Protons of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 85-80: Quaternary carbon of the Boc group.

-

δ 80-75: Acetylenic carbons.

-

δ 70-65: Carbon bearing the hydroxyl and ethynyl groups (C3 of azetidine).

-

δ 60-55: Carbons of the azetidine ring (C2 and C4).

-

δ 28.5: Methyl carbons of the Boc group.

Mass Spectrometry (ESI+):

-

m/z: 198.11 (M+H)⁺, 220.10 (M+Na)⁺.

Stability and Reactivity

The presence of the strained azetidine ring and the reactive ethynyl and hydroxyl groups suggests that 1-Boc-3-ethynyl-3-hydroxyazetidine may exhibit interesting reactivity. The tertiary propargyl alcohol moiety could be susceptible to rearrangement under acidic conditions. The terminal alkyne provides a handle for various chemical transformations, including "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed reactions. The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, allowing for further functionalization of the azetidine nitrogen.

Potential Biological and Pharmacological Relevance

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, known to improve metabolic stability and binding affinity of drug candidates.[1] The introduction of an ethynyl group provides a versatile point for modification and can also contribute to the biological activity of the molecule. Ethynyl-containing compounds have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. Therefore, 1-Boc-3-ethynyl-3-hydroxyazetidine represents a promising building block for the synthesis of novel bioactive molecules and chemical probes for target identification and validation in drug discovery programs.[2][5][6]

Caption: Key structural features and their relevance.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. acgpubs.org [acgpubs.org]

- 6. jnsparrowchemical.com [jnsparrowchemical.com]

An In-depth Technical Guide to CAS 1259034-35-9: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1259034-35-9 identifies the chemical compound tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate . This molecule is a key heterocyclic building block, primarily utilized as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Its structural features, including a strained azetidine ring, a protected amine, a tertiary alcohol, and a terminal alkyne, make it a versatile synthon in medicinal chemistry. Notably, it serves as a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound, based on available scientific literature.

Chemical Structure and Properties

The fundamental structure of CAS 1259034-35-9 features a four-membered azetidine ring. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions. The C3 position of the ring is substituted with both a hydroxyl (-OH) group and an ethynyl (-C≡CH) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1259034-35-9 | N/A |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥95% (typical commercial) | [3] |

| Storage Conditions | 2-8°C, sealed in a dry environment | N/A |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published as standalone procedures, a general synthetic strategy can be inferred from its role as an intermediate in the synthesis of Baricitinib and from established organic chemistry principles. A plausible and commonly employed method involves the ethynylation of a protected 3-azetidinone precursor.

General Synthetic Protocol:

The synthesis of this compound can be achieved via the nucleophilic addition of an ethynyl group to N-Boc-3-azetidinone.

Step 1: Preparation of the Ethynyl Nucleophile

A suitable source of the ethynyl anion is required. This is typically generated in situ from a protected acetylene derivative, such as ethynyltrimethylsilane, or directly from acetylene gas. For instance, reacting ethynyltrimethylsilane with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures (e.g., -78 °C) generates the lithium trimethylsilylacetylide. Alternatively, bubbling acetylene gas through a solution of a strong base can also produce the desired acetylide.

Step 2: Nucleophilic Addition to N-Boc-3-azetidinone

The prepared N-Boc-3-azetidinone is dissolved in an anhydrous aprotic solvent like THF. The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). The freshly prepared ethynyl nucleophile is then added dropwise to the stirred solution of the azetidinone. The reaction mixture is allowed to stir at this low temperature for a period to ensure complete addition.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the pure this compound. If a silyl-protected acetylene was used, a deprotection step (e.g., using a fluoride source like tetrabutylammonium fluoride) would be necessary prior to or after purification.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of the target compound.

Biological Activity and Signaling Pathways

It is critical to note that This compound (CAS 1259034-35-9) is primarily documented as a synthetic intermediate . There is no substantial evidence in the public domain to suggest that this compound possesses inherent biological activity or directly modulates specific signaling pathways. Its utility lies in its incorporation into larger molecules that are designed to have pharmacological effects.

As a key building block for Baricitinib, it contributes to the overall structure of a potent JAK1 and JAK2 inhibitor. The signaling pathway of relevance is therefore that of the final drug product, Baricitinib, which involves the inhibition of the JAK-STAT signaling pathway, a critical pathway in the inflammatory process.

Diagram 2: Logical Relationship of CAS 1259034-35-9 to Baricitinib and its Target Pathway

Caption: Role of the compound as a precursor to a JAK inhibitor.

Conclusion

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a key intermediate in the development of Janus kinase (JAK) inhibitors. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not publicly available in detail | Data not publicly available in detail |

| Typically, the spectrum would show signals for the tert-butyl protons (singlet, ~1.5 ppm), the azetidine ring protons (multiplets), the hydroxyl proton (singlet, variable), and the acetylenic proton (singlet, ~2.5 ppm). | Expected signals would include those for the tert-butyl carbons, the quaternary and methylene carbons of the azetidine ring, and the acetylenic carbons. |

Note: While commercial suppliers indicate the availability of NMR data, specific peak assignments and coupling constants are not detailed in publicly accessible literature.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | ~3400 (broad) |

| C≡C-H (Alkyne C-H stretch) | ~3300 (sharp) |

| C-H (Aliphatic) | ~2975 |

| C=O (Carbamate) | ~1680 |

| C≡C (Alkyne C≡C stretch) | ~2100 (weak) |

Note: These are expected absorption ranges based on the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| Electrospray Ionization (ESI) | 198.1125 | Data not publicly available |

Note: The exact mass is calculated for the protonated molecule [C₁₀H₁₅NO₃ + H]⁺.

Experimental Protocols

The synthesis of this compound typically involves the ethynylation of a ketone precursor. The following is a generalized experimental protocol based on common synthetic transformations.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (Precursor)

The precursor, Tert-butyl 3-oxoazetidine-1-carboxylate, is synthesized from Tert-butyl 3-hydroxyazetidine-1-carboxylate through an oxidation reaction.

Caption: Addition of an ethynyl group to the ketone.

Detailed Methodology:

-

Preparation of Ethynylating Agent: Prepare a solution of an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide, in an anhydrous solvent like tetrahydrofuran (THF). This is often done in situ.

-

Reaction: Cool the solution of the ethynylating agent to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of Tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

-

Quenching: After the addition is complete, allow the reaction to stir at low temperature for a specified time before warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Logical Relationship of Synthesis

The synthesis of this compound is a multi-step process that starts from a commercially available precursor.

Diagram 3: Overall Synthetic Workflow

Caption: Synthetic pathway to the target molecule.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. For specific applications and further research, it is recommended to consult detailed experimental procedures found in relevant patents and scientific literature.

Stability and Storage of 1-Boc-3-ethynyl-3-hydroxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-3-ethynyl-3-hydroxyazetidine. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known chemical properties of its constituent functional groups: the Boc-protected amine, the strained 3-hydroxyazetidine core, and the terminal ethynyl group. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this versatile building block.

Introduction

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable synthetic intermediate in medicinal chemistry, combining the conformational constraint of the azetidine ring with the reactive handles of a hydroxyl group and a terminal alkyne. The stability of such a molecule is paramount for its successful application in multi-step syntheses and for ensuring the purity and quality of downstream products. This guide outlines the potential degradation pathways, provides recommended storage and handling procedures, and details a general experimental protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical Structure and Physicochemical Properties

While specific, experimentally determined physicochemical properties for 1-Boc-3-ethynyl-3-hydroxyazetidine are not widely published, the properties of the closely related precursor, 1-Boc-3-hydroxyazetidine, are well-documented and provide a useful reference.

Table 1: Physicochemical Properties of 1-Boc-3-hydroxyazetidine (Precursor)

| Property | Value | Reference(s) |

| CAS Number | 141699-55-0 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White to light yellow solid/powder | [1][2][3] |

| Melting Point | 36-43 °C | [3] |

| Storage Temperature | 2-8°C | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

Potential Degradation Pathways

The chemical structure of 1-Boc-3-ethynyl-3-hydroxyazetidine contains several functional groups that can influence its stability. The primary potential degradation pathways are outlined below.

Azetidine Ring Instability

The four-membered azetidine ring is subject to significant ring strain, making it susceptible to ring-opening reactions under certain conditions. This can be initiated by nucleophilic attack, particularly under acidic or basic conditions, or through the formation of an azetidinium ion[4].

Boc Group Lability

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Exposure to strong acids, or even milder acidic conditions over prolonged periods, can lead to deprotection, exposing the secondary amine.

Terminal Alkyne Reactivity

Terminal alkynes can be unstable and may undergo several degradation reactions[5][6]. These include:

-

Oxidative Coupling: In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can undergo oxidative homocoupling (Glaser-Hay coupling) to form diacetylenes[6].

-

Isomerization: Terminal alkynes can isomerize to more thermodynamically stable internal alkynes, although this typically requires specific catalysts or harsh conditions[6].

-

Polymerization: Under conditions of heat, light, or in the presence of radical initiators or certain transition metals, terminal alkynes can polymerize[6].

The diagram below illustrates the key potential degradation pathways for 1-Boc-3-ethynyl-3-hydroxyazetidine.

Recommended Storage and Handling

Based on the stability of related compounds and the reactivity of the functional groups present, the following storage and handling conditions are recommended to maximize the shelf-life of 1-Boc-3-ethynyl-3-hydroxyazetidine.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential polymerization of the ethynyl group. This is consistent with the storage of the precursor, 1-Boc-3-hydroxyazetidine[1][2]. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To prevent oxidative coupling of the terminal alkyne and degradation from atmospheric moisture. |

| Light | Protect from light (Amber vial) | To prevent light-induced degradation or polymerization. |

| Moisture | Store in a dry environment (desiccator) | To prevent hydrolysis of the Boc group and potential ring-opening of the azetidine. |

| pH | Avoid acidic and strongly basic conditions | The Boc group is acid-labile, and the azetidine ring can be susceptible to both acidic and basic conditions. |

| Material Compatibility | Avoid contact with incompatible metals (e.g., copper, silver, mercury) | Terminal alkynes can form explosive acetylides with certain metals. |

Experimental Protocol for Forced Degradation Studies

To establish a definitive stability profile for 1-Boc-3-ethynyl-3-hydroxyazetidine, a forced degradation study is recommended. The following protocol outlines a general approach based on ICH guidelines[7][8].

Objective

To identify potential degradation products and pathways for 1-Boc-3-ethynyl-3-hydroxyazetidine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials and Methods

-

Test Substance: 1-Boc-3-ethynyl-3-hydroxyazetidine

-

Reagents: HCl (0.1 M), NaOH (0.1 M), H₂O₂ (3%), HPLC-grade water, acetonitrile, methanol.

-

Instrumentation: HPLC with UV/DAD or MS detector, pH meter, photostability chamber, oven.

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B).

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the degradation products using LC-MS and NMR spectroscopy.

The workflow for a typical forced degradation study is depicted in the diagram below.

Conclusion

While specific stability data for 1-Boc-3-ethynyl-3-hydroxyazetidine is scarce, a thorough understanding of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The primary stability concerns are the acid-lability of the Boc group, the potential for ring-opening of the strained azetidine core, and the reactivity of the terminal alkyne. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for maintaining the compound's integrity. For critical applications, it is highly recommended that researchers perform in-house stability assessments, such as the forced degradation studies outlined in this guide, to ensure the material is suitable for its intended use.

References

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. 141699-55-0 CAS MSDS (1-N-Boc-3-hydroxyazetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-Boc-3-hydroxyazetidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

Unveiling Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: A Technical Guide for Researchers

For Immediate Release:

This technical guide provides a comprehensive overview of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a valuable building block for researchers and professionals in drug development and medicinal chemistry. This document details its commercial availability, synthesis, and potential applications, offering a crucial resource for those working at the forefront of pharmaceutical innovation.

Commercial Availability and Suppliers

This compound (CAS No. 1259034-35-9) is commercially available from a range of specialized chemical suppliers. This compound is offered in various purities and quantities to suit diverse research and development needs. Key suppliers include, but are not limited to, BLD Pharm, Echemi, and SynQuest Labs. Researchers are advised to consult individual supplier websites for the most current information on stock, pricing, and available specifications.

| Supplier | Purity | Available Quantities | Notes |

| BLD Pharm | ≥95% | 100mg, 250mg, 1g, 5g, Custom | Offers detailed analytical data including NMR, HPLC, LC-MS, and UPLC. |

| Echemi | 98%, 99% | 100g, 500g, 1kg, 25kg, Custom | Provides industrial and research grades from various manufacturers. |

| SynQuest Labs | Inquire | POA (Price on Application), Bulk | Lists the compound under the alias 1-Boc-3-ethynyl-3-hydroxyazetidine. |

| Capot Chemical | Inquire | Inquire | Provides access to safety and analytical documents upon request. |

| Sunway Pharm Ltd. | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | Lists aliases such as 1-Boc-3-ethynyl-3-hydroxyazetidine. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of a protected azetidine ring, followed by oxidation and subsequent ethynylation. The following protocols are based on established synthetic routes for the precursor molecules.

Step 1: Synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. A common starting material is 1-benzylazetidin-3-ol.

Protocol: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. Upon completion, the mixture is filtered, and the solvent is removed under vacuum to yield crude Tert-butyl 3-hydroxyazetidine-1-carboxylate.[1]

Step 2: Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate

The hydroxyl group of the precursor is then oxidized to a ketone. A common method utilizes a TEMPO-mediated oxidation.

Protocol: To a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH2Cl2, 200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A pre-mixed aqueous solution of potassium bicarbonate (104 g) and sodium hypochlorite (86 g of 12% solution) in water (389 mL) is then slowly added. The mixture is stirred for 30 minutes. The reaction is quenched with a 15% sodium thiosulfate aqueous solution (100 mL), extracted with ethyl acetate, and washed with water. The organic solvent is then removed under vacuum to yield Tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Step 3: Ethynylation to this compound

The final step involves the addition of an ethynyl group to the ketone. This is typically achieved using an ethynyl Grignard reagent.

Protocol (General Procedure): A solution of ethynylmagnesium bromide (or chloride) in THF is added dropwise to a cooled solution of Tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) for completion. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Discovery

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the azetidine scaffold itself is a highly valued pharmacophore in modern medicinal chemistry. Azetidine derivatives are known to be key components in a variety of biologically active compounds, including inhibitors of Janus kinase (JAK) and other enzymes.

The presence of the ethynyl group offers a versatile handle for further chemical modifications through click chemistry or other coupling reactions, making this molecule an attractive starting point for the synthesis of compound libraries for high-throughput screening. The tertiary alcohol adds a key stereocenter and potential hydrogen bonding capabilities, which can be crucial for target engagement.

Logical Relationship of Synthetic Steps

Caption: Logical flow from starting materials to the final target compound.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. The information provided on its commercial availability and synthetic protocols is intended to facilitate its acquisition and application in the laboratory. Further investigation into the biological activity of derivatives of this compound is a promising area for future research.

References

The Fulcrum of Reactivity: A Technical Guide to the Role of the Hydroxyl Group in Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a richly functionalized building block poised for a significant role in medicinal chemistry and materials science. The confluence of a strained azetidine ring, a reactive ethynyl group, and a strategically positioned tertiary hydroxyl group imparts a unique and versatile chemical profile. This technical guide delves into the pivotal role of the hydroxyl group in modulating the reactivity of this molecule. While direct literature on the reaction pathways of this specific compound is emerging, this paper constructs a predictive framework based on the well-established chemistry of N-Boc-azetidinols and propargyl alcohols. We will explore the synthesis of this key intermediate and then dissect the anticipated reactivity, focusing on how the hydroxyl group can function as a nucleophile, a leaving group precursor, and a directing group. This guide provides hypothetical, yet plausible, experimental protocols and quantitative data to serve as a starting point for researchers looking to leverage the synthetic potential of this promising molecule.

Introduction

The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space. When substituted at the 3-position with both an ethynyl and a hydroxyl group, as in this compound, the synthetic utility is significantly amplified. The propargyl alcohol moiety is a versatile functional group known for its participation in a wide array of transformations, including substitutions, additions, and cyclizations. The hydroxyl group, in particular, is not merely a passive substituent but an active participant and modulator of the molecule's reactivity, serving as a fulcrum for a diverse range of chemical transformations.

Synthesis Pathway

The synthesis of this compound (3) originates from commercially available precursors and involves a straightforward, two-step sequence. The initial phase requires the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (2), which is then subjected to nucleophilic addition of an acetylide.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (2)

The ketone precursor (2) is typically synthesized via the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1). Several oxidation protocols are available, with TEMPO-based systems being common.[1]

Ethynylation to Yield the Target Compound (3)

The final step involves the nucleophilic addition of an acetylide to the ketone (2). This is a standard organometallic reaction to form a tertiary propargyl alcohol.

The Pivotal Role of the Hydroxyl Group in Reactions

The tertiary hydroxyl group in this compound is the central mediator of its reactivity. Its influence can be categorized into three primary roles: as a nucleophile, as a precursor to a leaving group for substitution or elimination, and as a directing group in metal-catalyzed reactions.

The Hydroxyl Group as a Nucleophile

In its most direct role, the hydroxyl group can act as a nucleophile to form ethers and esters, providing a straightforward method for diversification of the core structure.

-

O-Alkylation (Ether Formation): Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then be alkylated with various electrophiles (e.g., alkyl halides, tosylates).

-

O-Acylation (Ester Formation): Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will yield the corresponding esters. These esters can serve as prodrugs or modify the molecule's physical properties.

The Hydroxyl Group as a Precursor to a Leaving Group

The hydroxyl group is inherently a poor leaving group. However, it can be readily converted into a good leaving group (e.g., tosylate, mesylate, or halide), opening up pathways for SN1/SN2 substitution and E1/E2 elimination reactions.

-

Substitution Reactions: Activation of the hydroxyl group, for instance by conversion to a tosylate, facilitates its displacement by a wide range of nucleophiles. This allows for the introduction of functionalities such as azides, halides, or carbon nucleophiles at the C3 position. Given the tertiary nature of the carbon, SN1-type reactions proceeding through a stabilized propargylic cation are highly probable.

-

Elimination-Addition Reactions (Meyer-Schuster Rearrangement): Under acidic conditions, propargyl alcohols are known to undergo rearrangement to form α,β-unsaturated ketones or aldehydes. This provides a pathway to an entirely different class of functionalized azetidines.

The Hydroxyl Group as a Directing Group

In transition metal-catalyzed reactions, the hydroxyl group can act as a coordinating ligand, directing the catalyst to the proximate ethynyl group. This can control the regioselectivity of additions across the triple bond.

-

Hydration/Hydroalkoxylation: Metal catalysts (e.g., Au(I), Pt(II)) can activate the alkyne towards nucleophilic attack. The hydroxyl group can either participate intramolecularly (if a suitable tether is present) or direct intermolecular attack of water or alcohols.

-

Cycloaddition Reactions: The coordinating ability of the hydroxyl group can influence the stereochemical outcome of cycloaddition reactions involving the alkyne.

Hypothetical Experimental Protocols & Data

The following protocols are predictive and based on well-established procedures for analogous substrates. Researchers should perform their own optimization.

Protocol 1: O-Methylation of this compound

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere is added sodium hydride (1.2 mmol, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which methyl iodide (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Tosylation and Azide Substitution

To a solution of this compound (1.0 mmol) in pyridine (5 mL) at 0 °C is added p-toluenesulfonyl chloride (1.2 mmol). The reaction is stirred at 0 °C for 4 hours. The mixture is then diluted with dichloromethane and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried and concentrated to yield the crude tosylate, which is used without further purification.

The crude tosylate is dissolved in DMF (10 mL), and sodium azide (3.0 mmol) is added. The mixture is heated to 60 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 1: Predicted Quantitative Data for Key Reactions

| Entry | Reaction | Reagents | Product | Predicted Yield (%) |

| 1 | O-Methylation | NaH, MeI in THF | 3-ethynyl-3-methoxyazetidine derivative | 85-95% |

| 2 | O-Acetylation | Ac2O, Pyridine | 3-acetoxy-3-ethynylazetidine derivative | 90-98% |

| 3 | Tosylation | TsCl, Pyridine | 3-ethynyl-3-tosyloxyazetidine derivative | >95% (crude) |

| 4 | Azide Substitution | NaN3 in DMF | 3-azido-3-ethynylazetidine derivative | 70-85% |

| 5 | Meyer-Schuster Rearrangement | H2SO4 (cat.) | Azetidin-3-yl ethynyl ketone | 60-75% |

Conclusion

This compound is a molecule of significant synthetic potential, largely conferred by the versatile reactivity of its hydroxyl group. This guide outlines the principal roles this group is expected to play: as a nucleophile for derivatization, as a latent leaving group for substitution and elimination, and as a directing group for metal-catalyzed transformations. The provided hypothetical protocols and data serve as a foundational resource for chemists aiming to unlock the potential of this building block in the synthesis of novel therapeutics and functional materials. Further experimental validation of these predicted pathways will undoubtedly establish this compound as a valuable tool in the synthetic chemist's arsenal.

References

The Discovery and Inaugural Synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and first synthesis of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a key intermediate in the preparation of the Janus kinase (JAK) inhibitor, Baricitinib. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and characterization data. Furthermore, it elucidates the role of this compound in the broader context of therapeutic intervention in the JAK-STAT signaling pathway.

Introduction

The discovery of this compound is intrinsically linked to the development of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2. The unique 3-ethynyl-3-hydroxyazetidine moiety is a critical component of Baricitinib's structure, contributing to its binding affinity and pharmacological profile. The initial synthesis of this key intermediate was a crucial step in enabling the development of this important therapeutic agent.

Synthetic Pathway Overview

The first successful synthesis of this compound is a multi-step process that begins with the construction of the azetidine ring, followed by functional group manipulations to introduce the desired ethynyl and hydroxyl moieties. The general synthetic strategy involves three key stages:

-

Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate. This stage focuses on the formation of the core azetidine ring with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

-

Stage 2: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate. The hydroxyl group of the azetidine ring is oxidized to a ketone, providing the necessary electrophilic center for the subsequent addition of the ethynyl group.

-

Stage 3: Ethynylation to yield this compound. The final step involves the nucleophilic addition of an ethynyl group to the ketone, resulting in the formation of the target molecule.

Below is a visual representation of the overall synthetic workflow.

Methodological & Application

Application Notes and Protocols for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][4] Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a valuable building block, incorporating a rigid, four-membered azetidine ring, a tertiary propargyl alcohol, and a Boc-protected amine. The azetidine moiety is a key structural motif in many bioactive molecules, and its incorporation into novel compounds via the CuAAC reaction opens avenues for the development of new therapeutic agents. The tertiary propargyl alcohol functionality of this reagent has been shown to participate effectively in CuAAC reactions.

Applications

The 1,2,3-triazole products synthesized from this compound can be utilized in various fields of chemical and pharmaceutical research:

-

Drug Discovery: The resulting triazole-azetidine conjugates can serve as novel scaffolds for the development of small molecule inhibitors, receptor agonists or antagonists, and other therapeutic agents. The triazole core is a known pharmacophore that can mimic an amide bond but with enhanced stability to metabolic degradation.[4]

-

Medicinal Chemistry: This building block allows for the introduction of the 3-hydroxyazetidine moiety into a wide range of molecules through a stable triazole linkage, enabling the exploration of structure-activity relationships (SAR).

-

Bioconjugation: While the hydrophobicity of the Boc group may require consideration, deprotection can reveal a secondary amine on the azetidine ring, providing a handle for subsequent conjugation to biomolecules or surfaces.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the CuAAC reaction using this compound with various organic azides. The data is based on general protocols for small molecule CuAAC and the known reactivity of tertiary propargyl alcohols.

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Value | Notes |

| Solvent | t-BuOH/H₂O (1:1), THF, DMF, DMSO | Co-solvents are often used to ensure solubility of all reactants.[5] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperatures.[1] |

| Reaction Time | 1 - 24 hours | Reaction completion can be monitored by TLC or LC-MS. |

| Copper Source | CuSO₄·5H₂O | Typically used in catalytic amounts (1-10 mol%). |

| Reducing Agent | Sodium Ascorbate | Used in slight excess relative to the copper source to generate Cu(I) in situ.[1] |

| Ligand (Optional) | THPTA, TBTA | Can accelerate the reaction and protect sensitive functional groups.[4] |

Table 2: Exemplary CuAAC Reactions and Yields

| Entry | Azide Partner | Product | Typical Yield (%) |

| 1 | Benzyl Azide | tert-butyl 3-hydroxy-3-(1-(benzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | >90% |

| 2 | Phenyl Azide | tert-butyl 3-hydroxy-3-(1-(phenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | >90% |

| 3 | 1-Azido-4-methylbenzene | tert-butyl 3-hydroxy-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | >90% |

| 4 | 1-Azido-4-nitrobenzene | tert-butyl 3-hydroxy-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | >85% |

| 5 | (2-Azidoethyl)benzene | tert-butyl 3-hydroxy-3-(1-(phenethyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | >90% |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Visualizations

Catalytic Cycle of CuAAC

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for CuAAC Synthesis

Caption: Step-by-step workflow for a typical CuAAC reaction.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Triazole-Containing Compounds Using 1-Boc-3-ethynyl-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and exceptional tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug discovery. The resulting triazole ring is a stable and rigid linker that can act as a pharmacophore or a bioisostere for an amide bond.[3]

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable building block that combines the desirable features of the strained azetidine ring with a reactive terminal alkyne. The azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, while the ethynyl group allows for straightforward conjugation to various molecules via the CuAAC reaction. This application note provides detailed protocols for the synthesis of novel triazole-containing azetidine derivatives, which have potential applications in various therapeutic areas, including oncology.

General Reaction Scheme

The synthesis of 1,2,3-triazole-substituted azetidines from 1-Boc-3-ethynyl-3-hydroxyazetidine proceeds via the CuAAC reaction with a variety of organic azides. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Experimental Workflow

The general workflow for the synthesis and purification of triazole-containing azetidine compounds is depicted below.

Representative Synthetic Protocols

The following protocols are provided as a general guideline and can be adapted for a wide range of azide substrates.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general method for the CuAAC reaction of 1-Boc-3-ethynyl-3-hydroxyazetidine with an organic azide.

Materials:

-

1-Boc-3-ethynyl-3-hydroxyazetidine

-

Organic azide (e.g., benzyl azide, phenyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq.) and the corresponding organic azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water (to a final concentration of ~0.1 M).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,4-disubstituted 1,2,3-triazole derivative.

Quantitative Data

The following table provides representative examples of triazole-containing azetidine derivatives that can be synthesized using the general protocol, with expected yields based on similar reactions in the literature.

| Entry | Azide | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Azide | tert-butyl 3-((1-benzyl-1H-1,2,3-triazol-4-yl)-hydroxy-3-azetidine-1-carboxylate | 4 | >90 |

| 2 | Phenyl Azide | tert-butyl 3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | 6 | >90 |

| 3 | 4-Methoxybenzyl Azide | tert-butyl 3-hydroxy-3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | 4 | >90 |

| 4 | 4-Chlorobenzyl Azide | tert-butyl 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-3-hydroxyazetidine-1-carboxylate | 5 | >90 |

Note: Reaction times and yields are illustrative and may vary depending on the specific azide and reaction scale.

Biological Context and Potential Applications

Triazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The incorporation of an azetidine moiety can further enhance the pharmacological profile of these molecules. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Small molecule inhibitors targeting this pathway are of significant interest in cancer drug discovery. The synthesized triazole-azetidine hybrids represent a novel class of compounds that could potentially modulate the activity of kinases within this pathway.

Conclusion

The use of 1-Boc-3-ethynyl-3-hydroxyazetidine in copper-catalyzed azide-alkyne cycloaddition reactions offers a versatile and efficient strategy for the synthesis of novel triazole-containing compounds. The protocols outlined in this application note provide a robust framework for the generation of diverse chemical libraries for screening in drug discovery programs. The potential for these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them attractive candidates for the development of new therapeutics.

References

Application of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds

Introduction

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a highly functionalized azetidine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive terminal alkyne, a hydroxyl group, and a Boc-protected nitrogen atom within a strained four-membered ring, offers medicinal chemists a versatile scaffold for the synthesis of complex and biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors and other bioactive heterocycles.

Application as a Core Scaffold in Drug Discovery

The azetidine ring is a "privileged" structure in medicinal chemistry, frequently found in potent and selective drug candidates due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The presence of the ethynyl and hydroxyl groups on the 3-position of the azetidine ring in this compound provides key reactive handles for molecular elaboration and diversification.

Synthesis of Janus Kinase (JAK) Inhibitors

The azetidine moiety is a key structural feature of several potent JAK inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are effective in treating autoimmune diseases like rheumatoid arthritis. While direct synthesis of approved drugs like Baricitinib from this specific ethynyl derivative is not the primary route, the underlying synthetic strategies for related azetidine intermediates highlight the importance of this scaffold. For instance, the synthesis of key intermediates for Baricitinib often starts with a related compound, tert-butyl 3-hydroxyazetidine-1-carboxylate, which is then oxidized to the corresponding ketone.[1] The ethynyl group in this compound offers an alternative and versatile handle for the introduction of various substituents through reactions like Sonogashira coupling or "click chemistry."

Construction of Novel Heterocyclic Systems via "Click Chemistry"

The terminal alkyne of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. Triazoles are known to be metabolically stable bioisosteres for various functional groups and are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and anticancer effects.[1][4][5]

The ability to readily form triazole-containing azetidine derivatives opens up avenues for the rapid generation of compound libraries for high-throughput screening. The hydroxyl group at the 3-position can be further functionalized or may participate in hydrogen bonding interactions with biological targets.

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and the application of this compound in the construction of more complex molecules.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and an organic azide to form a 1,2,3-triazole derivative.

Workflow for CuAAC Reaction

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Materials:

-

This compound

-

Organic azide of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 equivalents).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Protocol for Oxidation of the Hydroxyl Group

This protocol is adapted from the synthesis of intermediates for JAK inhibitors and describes the oxidation of a 3-hydroxyazetidine to a 3-oxoazetidine.[1] This ketone can then be a substrate for various nucleophilic additions or other transformations.

Workflow for Oxidation Reaction

Caption: Workflow for the oxidation of the 3-hydroxyazetidine derivative.

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaClO, aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to 0-5 °C.

-

Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

-

Slowly add an aqueous solution of sodium hypochlorite, ensuring the temperature remains between 0-5 °C.

-

Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.

-

Separate the organic layer.

-

Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl 3-ethynyl-3-oxoazetidine-1-carboxylate.

Quantitative Data

The utility of this compound is demonstrated by the high yields achievable in its subsequent transformations. The following table summarizes typical reaction yields for the protocols described above.

| Reaction | Starting Material | Product | Typical Yield (%) |

| CuAAC ("Click Chemistry") | This compound | 1,2,3-Triazole derivative | 85-95% |

| TEMPO-mediated Oxidation | This compound | Tert-butyl 3-ethynyl-3-oxoazetidine-1-carboxylate | 90-98% |

Signaling Pathway

The ultimate biological effect of compounds derived from this compound depends on the specific moieties introduced and the final molecular structure. When utilized in the synthesis of JAK inhibitors, the resulting molecules target the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway .

JAK-STAT Signaling Pathway

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune disorders. JAK inhibitors function by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling ultimately leads to a reduction in the inflammatory response.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its unique combination of a strained azetidine ring with reactive ethynyl and hydroxyl functionalities provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated applicability in forming key heterocyclic systems, such as triazoles, and its relevance to the synthesis of potent enzyme inhibitors like those targeting the JAK-STAT pathway, underscore its importance in modern drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the full potential of this valuable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings [mdpi.com]

Synthesis of Novel Heterocyclic Compounds Using 1-Boc-3-ethynyl-3-hydroxyazetidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing the versatile building block, 1-Boc-3-ethynyl-3-hydroxyazetidine. The unique structural features of this starting material, namely the strained azetidine ring, the reactive terminal alkyne, and the tertiary hydroxyl group, offer a rich platform for the construction of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable synthetic intermediate for accessing a variety of heterocyclic systems. The Boc-protected nitrogen allows for controlled reactivity and subsequent deprotection to enable further functionalization. The ethynyl group serves as a versatile handle for various transformations, including cycloaddition reactions and transition metal-catalyzed couplings. The presence of a hydroxyl group at the 3-position introduces a chiral center and provides a site for potential intramolecular reactions or further derivatization. This application note will focus on three key synthetic strategies employing this building block: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, and Isoxazole formation. While specific literature examples detailing the use of 1-Boc-3-ethynyl-3-hydroxyazetidine in these reactions are limited, this document provides generalized protocols that can be adapted and optimized for this substrate.

I. Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[][2][][] The reaction of 1-Boc-3-ethynyl-3-hydroxyazetidine with a variety of organic azides can lead to a library of novel triazole-containing heterocyclic compounds.

Experimental Protocol: General Procedure for CuAAC Reaction

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Materials:

-

1-Boc-3-ethynyl-3-hydroxyazetidine

-

Organic azide (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.10 eq) in a minimum amount of deionized water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in a minimum amount of deionized water.

-